(1-methyl-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
“(1-methyl-1H-imidazol-5-yl)(pyrrolidin-1-yl)methanone” is a compound that contains an imidazole ring and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidine is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . For pyrrolidine-containing compounds, synthetic strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Pyrrolidine, on the other hand, is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Pyrrolidine compounds, due to their non-planarity, provide increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Material Science Applications
Large Stokes' Shift Emitters : A study demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential as low-cost emitters with large Stokes' shifts. These compounds exhibit remarkable optical properties, including tunable quantum yields, making them suitable for applications in luminescent materials and possibly in optical devices (Volpi et al., 2017).
Regioselective Synthesis : Research into 3-Methoxalylchromone explored its use as a reagent for the regioselective synthesis of 1-Desazapurine, highlighting the versatility of such compounds in creating potent pharmacophores. This approach is instrumental in drug design and medicinal chemistry, offering a pathway to synthesize novel therapeutic agents (Ostrovskyi et al., 2011).
Crystal Structure and DFT Studies : The synthesis and crystal structure analysis of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related molecules underscore the importance of structural determination in understanding the physicochemical properties of novel compounds. These studies, supported by density functional theory (DFT), are crucial for designing materials with specific properties (Huang et al., 2021).
Pharmaceutical and Organic Synthesis Applications
Antiproliferative Agents : The synthesis of (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates and their evaluation for antiproliferative activity highlighted the potential of such compounds in cancer treatment. Some conjugates showed significant cytotoxicity against various human cancer cell lines, suggesting their utility in developing new anticancer therapies (Mullagiri et al., 2018).
Antibacterial and Antioxidant Activities : A study on the synthesis and molecular docking analysis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showcased the multifunctional capabilities of these compounds. The research not only revealed their anticancer potential but also their effectiveness against bacterial and fungal pathogens, alongside encouraging results in molecular docking studies, hinting at their mode of action (Katariya et al., 2021).
Mechanism of Action
The mechanism of action of imidazole and pyrrolidine derivatives can vary widely depending on the specific compound and its biological target . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
(3-methylimidazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-7-10-6-8(11)9(13)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKZGHUBHKULKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole |
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